molecular formula C16H9BrClF3N2 B8673699 1-(4-Bromophenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole CAS No. 918349-90-3

1-(4-Bromophenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole

Cat. No.: B8673699
CAS No.: 918349-90-3
M. Wt: 401.61 g/mol
InChI Key: QETQZZLHCCRFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is a useful research compound. Its molecular formula is C16H9BrClF3N2 and its molecular weight is 401.61 g/mol. The purity is usually 95%.
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Properties

CAS No.

918349-90-3

Molecular Formula

C16H9BrClF3N2

Molecular Weight

401.61 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)imidazole

InChI

InChI=1S/C16H9BrClF3N2/c17-10-5-7-11(8-6-10)23-9-14(16(19,20)21)22-15(23)12-3-1-2-4-13(12)18/h1-9H

InChI Key

QETQZZLHCCRFIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CN2C3=CC=C(C=C3)Br)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Chloro-phenyl)-4-trifluoromethyl-1H-imidazole (370 mg, 1.5 mmol), 4-bromo-phenylboronic acid (600 mg, 3 mmol), and [Cu(OH).TMEDA]2Cl2 (140 mg, 0.3 mmol) were mixed with 6 mL dry dichloromethane, and stirred at room temperature under atmosphere of dioxygen for 2 days. The reaction mixture was diluted with dichloromethane and filtered through celite. The filtrate was concentrated under vacuum, and the residue was purified by chromatography on silica gel (Hexane/EtOAc 8/2) to give a solid (151 mg, 25% yield). 1H-NMR (400 MHz, CDCl3): δ 7.02 (d, 2H), 7.34 (m, 3H), 7.47 (d, 2H), 7.53 (dd, 1H), 7.56 (dd, 1H).
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cu(OH)
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
25%

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